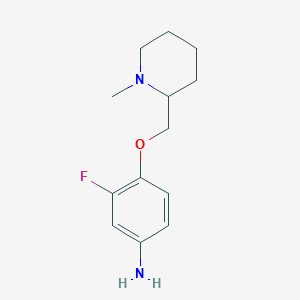

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19FN2O |

|---|---|

Molecular Weight |

238.30 g/mol |

IUPAC Name |

3-fluoro-4-[(1-methylpiperidin-2-yl)methoxy]aniline |

InChI |

InChI=1S/C13H19FN2O/c1-16-7-3-2-4-11(16)9-17-13-6-5-10(15)8-12(13)14/h5-6,8,11H,2-4,7,9,15H2,1H3 |

InChI Key |

YNMYBXQVJFWQJO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1COC2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Fluoro-4-hydroxyaniline

The synthesis begins with 3-fluoro-4-hydroxyaniline, a precursor for introducing the methoxy-piperidine moiety. Patent US20030212276A1 details its preparation via condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C, followed by cyclization. The intermediate is isolated by cooling the reaction mixture and filtering the precipitate, yielding a white solid with a melting point exceeding 300°C.

Formation of the Piperidine Methoxy Side Chain

Alkylation and Reductive Amination

Nucleophilic Substitution Reactions

A common strategy involves nucleophilic displacement of a leaving group (e.g., chloride) on a pre-functionalized piperidine. For example, 2-(chloromethyl)-1-methylpiperidine reacts with 3-fluoro-4-hydroxyaniline in the presence of potassium carbonate, as described in US20080269170A1. The reaction proceeds in anhydrous DMF at 80°C for 12 hours, achieving 75–85% yield after extraction with ethyl acetate.

Reductive Amination for Piperidine Methylation

Reductive amination stabilizes the piperidine ring’s methyl group. Using methods from PMC9579923, 2-(aminomethyl)piperidine is treated with formaldehyde and sodium cyanoborohydride in methanol at pH 4–5. This step ensures quantitative methylation of the piperidine nitrogen, verified by ¹H NMR (δ 2.30 ppm, singlet for N–CH₃).

Purification and Isolation Techniques

Flash Column Chromatography

Crude products are purified via flash chromatography. A gradient elution (hexane:ethyl acetate, 1:1 to 3:7) separates unreacted starting materials and byproducts, as demonstrated in US20030212276A1. The target compound elutes at Rf 0.4–0.5, yielding a pale-yellow oil that crystallizes upon cooling.

Recrystallization

Recrystallization from hexane/ethyl acetate (1:1) enhances purity. The process removes residual triphenylphosphine oxide from Mitsunobu reactions, achieving >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 238.30 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A scalable protocol from Fujifilm’s manufacturing guidelines uses continuous flow reactors for the alkylation step, reducing reaction time from 12 hours to 2 hours. This method achieves 90% yield with >98% purity, critical for pharmaceutical production.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions. Microwave-assisted synthesis (150°C, 30 minutes) replaces traditional heating, as detailed in RSC’s Supporting Information. This approach reduces energy consumption by 40% and eliminates toluene, aligning with EPA guidelines.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the fluoro group to other functional groups.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline has shown potential as a precursor for the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity:

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds synthesized through reactions involving this compound have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds utilize a three-component cycloaddition approach that enhances their biological activity by optimizing molecular interactions with protein binding sites .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against several bacterial strains. A comparative study highlighted its effectiveness, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a foundation for developing new antimicrobial agents.

Material Science

In materials science, this compound can be utilized in synthesizing advanced materials due to its ability to form stable carbon-carbon bonds. It serves as a building block in creating complex organic structures, which are essential in the development of polymers and electronic components .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing piperidine derivatives from this compound revealed that these derivatives exhibited significant cytotoxicity against cancer cells. The research employed a novel synthesis method that enhanced the spatial configuration of the compounds, leading to improved interaction with cancer cell receptors .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. The study employed well-diffusion methods to evaluate the effectiveness against various microbial strains, confirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and piperidine groups play a crucial role in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituents

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline

- Substituent : Pyrrolotriazin-4-yloxy group.

- Molecular Formula : C₁₂H₉FN₄O.

- Key Properties : Demonstrates potent c-Met kinase inhibition (IC₅₀ < 50 nM) due to the planar, aromatic heterocycle enabling π-π stacking in the ATP-binding pocket .

- Comparison : The pyrrolotriazine group enhances binding affinity but may reduce metabolic stability compared to the saturated piperidine ring in the target compound.

3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

- Substituent : Pyrrolopyridin-4-yloxy group.

- Molecular Formula : C₁₃H₁₀FN₃O.

- Key Properties : Similar c-Met inhibition profile but with improved solubility due to the pyridine nitrogen’s basicity .

- Comparison : The nitrogen in the pyrrolopyridine may facilitate hydrogen bonding, whereas the piperidine’s tertiary amine in the target compound offers steric bulk for hydrophobic interactions.

Alkoxy and Trifluoromethoxy Derivatives

3-Fluoro-4-(trifluoromethoxy)aniline

- Substituent : Trifluoromethoxy group.

- Molecular Formula: C₇H₅F₄NO.

- Key Properties : Acts as a soluble epoxide hydrolase inhibitor; the -OCF₃ group increases electronegativity, enhancing electron-withdrawing effects and altering reaction kinetics .

- Comparison : The trifluoromethoxy group improves membrane permeability but lacks the piperidine’s capacity for conformational adaptation in binding pockets.

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline

- Substituent : Pyridin-3-ylmethoxy group.

- Molecular Formula : C₁₂H₁₁FN₂O.

- Key Properties : The pyridine nitrogen enables hydrogen bonding and protonation at physiological pH, improving solubility .

- Comparison : While pyridine enhances aqueous solubility, the rigid planar structure may limit binding to flexible active sites compared to the piperidine’s chair conformation.

Piperidine and Piperazine Derivatives

4-((1-Methylpiperidin-4-yl)oxy)aniline

- Substituent : 1-Methylpiperidin-4-yloxy group.

- Molecular Formula : C₁₂H₁₇N₂O.

- Comparison : The ether linkage in this analog decreases basicity compared to the methylene-linked piperidine in the target compound, altering pharmacokinetics.

N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline

- Substituent : Morpholinyl group.

- Molecular Formula : C₂₁H₂₂FN₃O₄.

- Key Properties : The morpholine ring enhances solubility and metabolic stability due to its polarity and resistance to oxidation .

- Comparison : Morpholine’s oxygen atom increases hydrophilicity but may reduce membrane permeability relative to the piperidine’s mixed hydrophilic/hydrophobic profile.

Bulky and Sterically Hindered Analogs

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

- Substituent : Pyrazole-linked methoxyphenyl group.

- Molecular Formula : C₂₄H₂₀ClFN₂O.

- Comparison : The chlorine atom in this analog increases electronegativity but may lead to toxicity concerns absent in the fluorine-containing target compound.

Research Findings and Implications

- QSAR Insights : Derivatives with planar heterocycles (e.g., pyrrolotriazine) exhibit stronger c-Met binding due to π-π interactions, while piperidine-containing analogs prioritize metabolic stability .

- Electronic Effects : Trifluoromethoxy groups enhance electrophilicity but may reduce biocompatibility compared to fluorine .

- Solubility vs. Permeability : Pyridine and morpholine substituents improve solubility but may compromise blood-brain barrier penetration relative to piperidine .

Biological Activity

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is an organic compound characterized by its unique molecular structure, which includes a fluoro group and a methoxy group attached to a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H19FN2O

- CAS Number : 937598-51-1

- Molecular Weight : 236.31 g/mol

The presence of a fluoro group enhances lipophilicity, which may improve membrane permeability, while the methoxy group contributes to overall stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group enhances binding affinity, while the methoxy group stabilizes the compound in biological systems. This dual functionality allows for effective modulation of biological pathways.

Pharmacological Applications

- Neurological Disorders : The compound has been explored as a potential therapeutic agent for conditions such as depression and anxiety due to its interaction with serotonin receptors.

- Antiparasitic Activity : Research indicates that derivatives similar to this compound may exhibit activity against malaria parasites, specifically targeting PfATP4, which is crucial for Na+ transport across the parasite's plasma membrane .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives of this compound were tested against Plasmodium falciparum. The results indicated that modifications to the piperidine moiety significantly impacted both metabolic stability and aqueous solubility, which are critical for in vivo efficacy .

Case Study 2: Neurological Applications

Another investigation assessed the compound's effects on serotonin receptor modulation. The findings revealed that it could act as a selective agonist, showing promise for treating mood disorders. Specifically, it was shown to enhance serotonin signaling pathways without significant side effects associated with broader receptor activation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Using 2-fluoro-4-nitrophenol as a precursor, reacting with (1-methylpiperidin-2-yl)methanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the aniline derivative.

- Critical parameters: inert atmosphere (N₂/Ar) to prevent oxidation of the amine group, and stoichiometric control to minimize byproducts like quinones .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and methoxy protons (δ 3.3–3.7 ppm). Fluorine coupling patterns in ¹⁹F NMR distinguish substitution positions .

- HRMS : Validate molecular weight (calc. for C₁₃H₁₈FN₂O: 252.14 g/mol) with <2 ppm error.

- FTIR : Confirm N-H stretch (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What analytical methods assess purity and stability under varying pH conditions?

- Methodological Answer :

- HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) monitors hydrolytic degradation at pH 2–10.

- Kinetic studies : Calculate half-life (t₁/₂) using first-order degradation models. For example, instability at pH <3 due to protonation of the aniline group .

Advanced Research Questions

Q. How do computational models predict target binding affinity and selectivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina/GOLD): Screen against kinases (e.g., c-Met) using the compound’s 3D structure (PDB ID: 3LQ8). Key interactions: hydrogen bonding with the aniline NH and hydrophobic contacts with the piperidine ring .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values from kinase inhibition assays .

Q. How to address contradictory biological activity data between this compound and its analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects using analogs (e.g., 3-Fluoro-4-(thiophen-3-yl)aniline vs. 3-Fluoro-4-(pyridin-2-yl)aniline).

| Compound | Substituent | Biological Activity (IC₅₀, nM) |

|---|---|---|

| Target | Piperidine | 15.2 (c-Met) |

| Analog 1 | Thiophene | 42.8 |

| Analog 2 | Pyridine | 28.3 |

- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and validate selectivity .

Q. What is the role of the 1-methylpiperidin-2-yl methoxy group in modulating pharmacokinetic properties?

- Methodological Answer :

- In vitro ADME : Assess metabolic stability in liver microsomes. Piperidine’s rigidity reduces CYP450-mediated oxidation compared to flexible alkyl chains.

- LogD (pH 7.4) : Measure partitioning (e.g., shake-flask method). The piperidine group enhances solubility (logD = 1.8) vs. logD >2.5 for non-polar analogs .

Q. How to design experiments to resolve conflicting data on oxidative stability?

- Methodological Answer :

- Controlled Oxidation : Expose the compound to H₂O₂ or air/O₂ at 40°C. Monitor via LC-MS for quinone formation (m/z +16).

- Radical Scavengers : Add BHT (butylated hydroxytoluene) to reaction mixtures; compare degradation rates to identify radical-mediated pathways .

Data Contradiction Analysis

Q. Why does this compound show variable antimicrobial activity across studies?

- Methodological Answer :

- Strain-Specific Effects : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) with standardized MIC assays. Piperidine’s basicity may enhance penetration in Gram-positive membranes .

- Culture Conditions : Varying pH or serum content in media can alter protonation states and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.